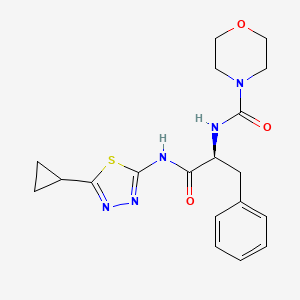![molecular formula C21H22ClN3O3S B10990135 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B10990135.png)
3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is a complex organic compound that features a unique combination of an indole ring, a chlorinated substituent, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated indole with a sulfonamide precursor under basic conditions.
Amide Bond Formation: Finally, the propanamide moiety is attached through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated indole can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives and sulfonamides.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(6-chloro-1H-indol-1-yl)propanamide: Lacks the sulfonamide group, which may reduce its biological activity.
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide: Lacks the indole ring, which may affect its ability to interact with certain targets.
Uniqueness
The combination of the indole ring, chlorinated substituent, and sulfonamide group in 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide provides a unique set of properties that can be exploited for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H22ClN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-17-4-3-16-9-12-24(20(16)15-17)13-10-21(26)23-18-5-7-19(8-6-18)25-11-1-2-14-29(25,27)28/h3-9,12,15H,1-2,10-11,13-14H2,(H,23,26) |
InChI Key |
IJVWXOAUPIVIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide](/img/structure/B10990057.png)
![1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B10990063.png)
![N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10990068.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10990076.png)
![N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10990079.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10990080.png)
![Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate](/img/structure/B10990090.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B10990092.png)


![propan-2-yl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10990102.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10990115.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10990119.png)
